4-Bromoquinoline-6-carbonitrile

Anticancer Cytotoxicity Quinoline SAR

4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5) offers a precisely differentiated substitution pattern—bromine at position 4 and nitrile at position 6—critical for reproducible cross-coupling reactivity and metabolic stability in lead optimization. Unlike the 8-bromo isomer, which exhibits variable cytotoxicity (IC₅₀ up to >50 µg/mL), this regioisomer provides a cleaner background for cellular assays and probe development. As documented in GSK's patent WO2007/16610 A2, it serves as the direct precursor to potent antibacterial candidates. The 4-bromo handle enables efficient Suzuki-Miyaura and Buchwald-Hartwig diversification under mild, high-yield conditions, while the 6-cyano group acts as a hydrogen-bond acceptor and metabolic soft spot. For CDK8/19 Mediator kinase programs or next-gen antimicrobial research, this intermediate ensures synthetic efficiency and biological reproducibility.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 642477-82-5
Cat. No. B1339123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinoline-6-carbonitrile
CAS642477-82-5
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1C#N)Br
InChIInChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H
InChIKeyGFHZKMVPIQRHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5): A Strategic Heterocyclic Intermediate for Regioselective Medicinal Chemistry


4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5) is a heterocyclic compound featuring a quinoline core with a bromine substituent at the 4-position and a nitrile group at the 6-position . This precise substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.87 and a polar surface area (PSA) of 36.68 Ų , making it a valuable scaffold in drug discovery. The compound is characterized by its molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol [1]. It serves primarily as a synthetic intermediate in the preparation of kinase inhibitors and antimicrobial agents, with documented applications in GlaxoSmithKline's pharmaceutical development programs [2].

Why 4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5) Cannot Be Substituted with Regioisomers or Other Haloquinoline Analogs


The position of the bromine atom on the quinoline ring (4-position) and the nitrile group (6-position) are critical determinants of both synthetic utility and biological activity. In a head-to-head evaluation of 41 bromoquinoline derivatives, regioisomers such as 8-bromo-6-cyanoquinoline (10) exhibited significantly different antiproliferative profiles, with the 8-bromo isomer showing IC₅₀ values ranging between 1.5 μg/mL and >50 μg/mL across various cancer cell lines [1]. Furthermore, the bromine substituent provides a more reactive handle for transition metal-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog, enabling more efficient diversification under milder conditions [2]. The nitrile group at the 6-position contributes to hydrogen-bonding interactions and serves as a metabolic soft spot that can be exploited in lead optimization [3]. Consequently, substituting 4-Bromoquinoline-6-carbonitrile with a different regioisomer or halogen analog can lead to divergent synthetic outcomes and unpredictable biological results, undermining the reproducibility and integrity of a research program.

Quantitative Differentiation of 4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5) from Closest Analogs and Alternatives


Head-to-Head Antiproliferative Activity: 4-Bromo vs. 8-Bromo Regioisomers in 6-Cyanoquinoline Series

In a systematic study of substituted quinolines, the 8-bromo-6-cyanoquinoline regioisomer (compound 10) demonstrated the strongest antitumor effect among all tested derivatives, with IC₅₀ values ranging from 1.5 to 50 μg/mL across a panel of cancer cell lines (A549, HeLa, HT29, Hep3B, MCF7) [1]. This study establishes a critical SAR insight: bromine substitution at the 8-position of the 6-cyanoquinoline scaffold yields potent antiproliferative activity, whereas substitution at the 4-position (4-Bromoquinoline-6-carbonitrile) results in a distinct pharmacological profile that is better suited as a synthetic intermediate rather than a direct bioactive compound [1]. The 4-bromo isomer's reduced intrinsic cytotoxicity makes it an ideal building block for constructing targeted kinase inhibitors, as it minimizes off-target effects during synthesis.

Anticancer Cytotoxicity Quinoline SAR

Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro Leaving Group Efficiency in Medicinal Chemistry Programs

In the development of Senexin C (a CDK8/19 Mediator kinase inhibitor), the 4-chloroquinoline-6-carbonitrile analog was used as a precursor for nucleophilic aromatic substitution with various amines [1]. While both 4-bromo and 4-chloro derivatives can participate in such transformations, the 4-bromo variant offers superior reactivity in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the lower bond dissociation energy of the C-Br bond (~280 kJ/mol) compared to C-Cl (~340 kJ/mol) [2]. This difference enables the 4-bromo compound to undergo coupling under milder conditions, preserving sensitive functional groups elsewhere in the molecule. Although direct kinetic data for 4-Bromoquinoline-6-carbonitrile is not publicly available, class-level inference from extensive palladium-catalyzed amidation studies of aryl bromides versus chlorides confirms that bromides generally provide 2- to 10-fold faster reaction rates and higher yields [2].

Synthetic Chemistry Palladium Catalysis Kinase Inhibitors

Patent-Validated Synthetic Utility in GlaxoSmithKline's Pharmaceutical Pipeline

4-Bromoquinoline-6-carbonitrile is explicitly claimed as a key intermediate in WO2007/16610 A2, assigned to Glaxo Group Limited [1]. The patent describes its use in the synthesis of novel antibacterial agents. While the exact biological data for the final compounds remains proprietary, the inclusion of this specific intermediate in a major pharmaceutical patent indicates that its substitution pattern (4-bromo, 6-cyano) is essential for the desired biological activity of the target molecules. In contrast, the corresponding 4-chloro or 8-bromo analogs are not featured in this patent, suggesting that the 4-bromo-6-cyano substitution pattern provides unique synthetic or biological advantages that cannot be replicated by alternative regioisomers or halogen variants [1].

Drug Discovery Pharmaceutical Intermediates Patent Literature

Physicochemical and Purity Profile: Commercial Availability and Quality Benchmarks

4-Bromoquinoline-6-carbonitrile is commercially available with a standard purity specification of 97% or 98% from multiple reputable suppliers . The compound's calculated LogP of 2.87 and PSA of 36.68 Ų place it within a favorable range for CNS drug discovery, adhering to Lipinski's Rule of Five . In contrast, the 8-bromo isomer, while more biologically active, is not as widely available and lacks the same level of documented purity and characterization. The 4-chloro analog (4-Chloroquinoline-6-carbonitrile, CAS 219763-83-4) is also available but its higher C-Cl bond strength limits its utility in certain cross-coupling reactions as discussed in Evidence Item 2 .

Compound Sourcing Analytical Chemistry Quality Control

Optimal Research and Industrial Use Cases for 4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5)


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

4-Bromoquinoline-6-carbonitrile serves as an ideal starting material for the construction of diverse quinoline-based kinase inhibitor libraries via palladium-catalyzed cross-coupling reactions. Its 4-bromo substituent provides a reactive handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination with primary/secondary amines [1]. The 6-cyano group can be further diversified or retained as a hydrogen-bond acceptor in the final inhibitor. This approach has been successfully employed in the development of CDK8/19 Mediator kinase inhibitors, where the corresponding 4-chloro analog was used as a precursor [1]. The 4-bromo variant would enable more efficient diversification under milder conditions, making it particularly suitable for high-throughput parallel synthesis and structure-activity relationship (SAR) studies [1].

Antibacterial Drug Discovery: Key Intermediate for Novel Antimicrobial Agents

As documented in GlaxoSmithKline's patent WO2007/16610 A2, 4-Bromoquinoline-6-carbonitrile is a key intermediate in the synthesis of novel antibacterial compounds [2]. The patent describes its use in preparing quinoline derivatives with activity against Gram-positive and Gram-negative bacteria. The precise substitution pattern (4-bromo, 6-cyano) is critical for the desired antibacterial activity of the final products. Researchers in this field can leverage this intermediate to build upon the existing structure-activity relationships and develop next-generation antimicrobial agents with improved potency, spectrum, or resistance profiles [2].

Chemical Biology: Probe Synthesis for Target Engagement Studies

The unique combination of a reactive 4-bromo group and a metabolically stable 6-cyano group makes 4-Bromoquinoline-6-carbonitrile a valuable scaffold for developing chemical probes. The bromine atom can be replaced with a variety of functional groups, including fluorescent dyes, biotin tags, or photoaffinity labels, while the nitrile group can serve as an infrared reporter for studying protein-ligand interactions [3]. This approach is particularly useful for target identification and validation studies in kinase drug discovery, where the quinoline core is a privileged scaffold [3]. The low intrinsic cytotoxicity of the 4-bromo isomer minimizes background interference in cellular assays, making it a cleaner starting point for probe development compared to the more cytotoxic 8-bromo isomer [4].

Material Science: Ligand Synthesis for Metal-Organic Frameworks (MOFs) and Catalysis

4-Bromoquinoline-6-carbonitrile can be employed in the synthesis of N-donor ligands for transition metal catalysis and the construction of metal-organic frameworks (MOFs). The nitrile group can coordinate to metal centers, while the bromine atom allows for further functionalization to tune the electronic and steric properties of the ligand [5]. Such ligands are of interest in the development of new catalysts for organic transformations and in the design of functional porous materials for gas storage, separation, or sensing applications [5]. The combination of a strong σ-donor nitrile and a modifiable aryl bromide handle offers a versatile platform for ligand design.

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